Ortho-Allyloxy Enables Nickel-Catalyzed Electrochemical Cyclization to Homoallylic Alcohols: Meta- and Para-Isomers Show Zero Conversion
2-(Allyloxy)benzaldehyde undergoes nickel-catalyzed electrochemical cleavage of the allyl group followed by intramolecular allyl transfer to the carbonyl group, yielding 2-hydroxyphenyl-substituted homoallylic alcohols in good yields. This transformation is geometrically impossible for 3- and 4-(allyloxy)benzaldehyde isomers, which lack the requisite ortho proximity between the allyl ether and carbonyl moieties [1].
| Evidence Dimension | Electrochemical cyclization capability to form homoallylic alcohols |
|---|---|
| Target Compound Data | Good yields (qualitative descriptor) of 2-hydroxyphenyl homoallylic alcohols using sacrificial Mg or Zn anodes in single-compartment cells |
| Comparator Or Baseline | 3-(Allyloxy)benzaldehyde and 4-(allyloxy)benzaldehyde |
| Quantified Difference | Zero conversion (structural impossibility due to increased spatial separation between allyloxy and carbonyl groups) |
| Conditions | Nickel-bipyridine catalyst system, sacrificial magnesium or zinc anodes, single-compartment electrochemical cell [1] |
Why This Matters
Users requiring intramolecular allyl transfer reactivity must procure the ortho-isomer; meta- and para-isomers are functionally inert in this reaction class.
- [1] Franco, D.; Olivero, S.; Duñach, E. Intramolecular allyl transfer reactions catalyzed by electrogenerated nickel-bipyridine complexes: electrosynthesis of homoallylic alcohols. Electrochimica Acta 1997, 42, 2159-2164. View Source
